

"literature review of 4-Phenylthiazole-2-thiol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylthiazole-2-thiol**

Cat. No.: **B1223627**

[Get Quote](#)

An In-depth Technical Guide to **4-Phenylthiazole-2-thiol**: Synthesis, Properties, and Biological Significance

Introduction

4-Phenylthiazole-2-thiol is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 4th position and a thiol group at the 2nd position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.^{[1][2]} The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.^{[1][3][4]} This technical guide provides a comprehensive review of the synthesis, chemical properties, and the extensive biological activities of **4-Phenylthiazole-2-thiol** and its derivatives, aimed at researchers, scientists, and professionals in drug development.

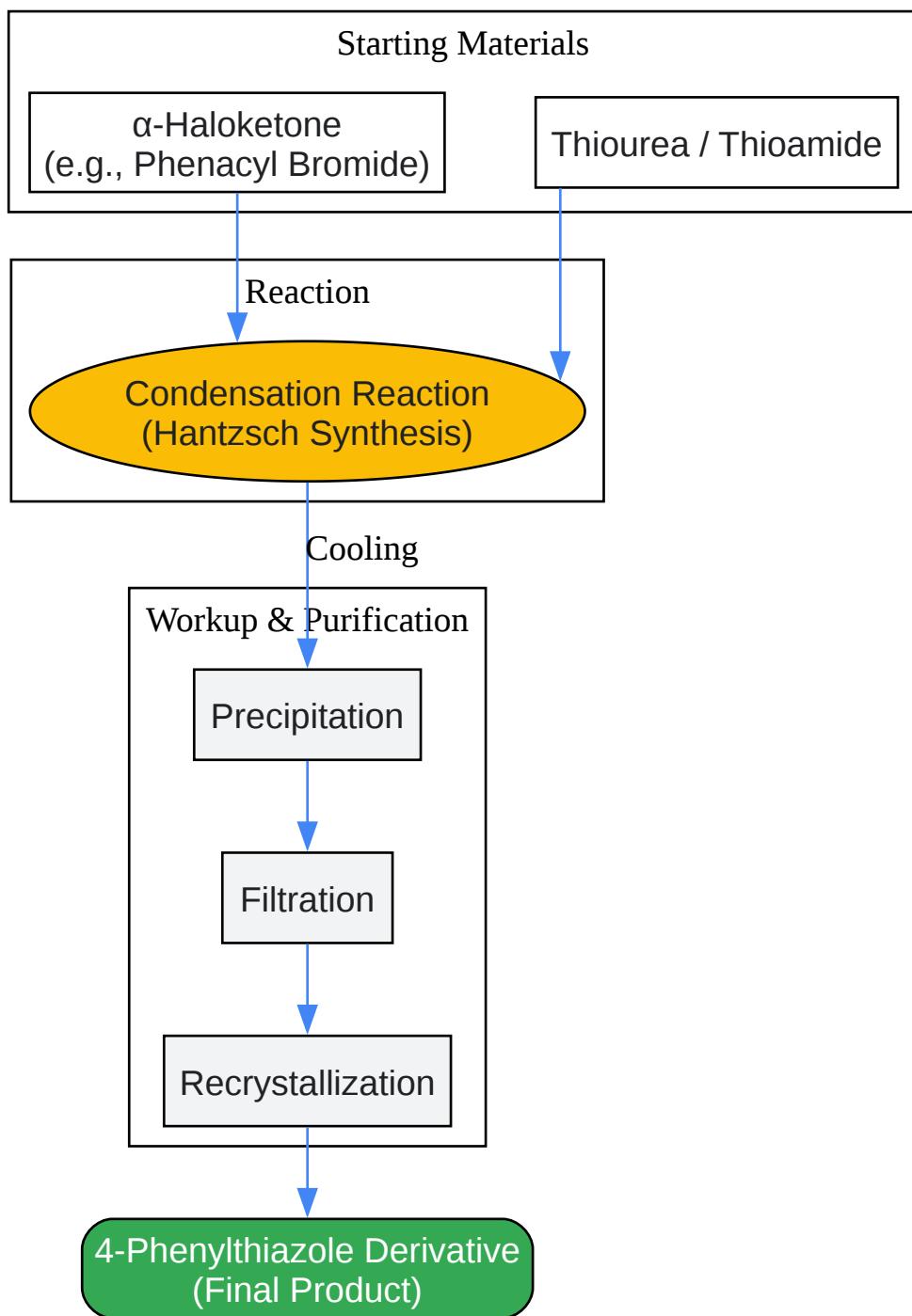
Chemical Properties

4-Phenylthiazole-2-thiol is a solid at room temperature with a melting point in the range of 167-172 °C. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2103-88-0	[5]
Molecular Formula	C ₉ H ₇ NS ₂	[5]
Molecular Weight	193.29 g/mol	[5] [6]
Appearance	Solid	
Melting Point	167-172 °C	
Purity	~90% (Technical Grade)	[6]
InChI Key	CYCKHTAVNBPQDB- UHFFFAOYSA-N	
SMILES String	Sc1nc(cs1)-c2ccccc2	

Synthesis of 4-Phenylthiazole Derivatives

The most common method for synthesizing the 4-phenylthiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α -haloketone (such as a substituted phenacyl bromide) with a thiourea or thioamide derivative.[\[7\]](#)[\[8\]](#)


General Experimental Protocol: Hantzsch Thiazole Synthesis

A general procedure for the synthesis of 2-amino-4-phenylthiazole derivatives is as follows:

- A mixture of the appropriately substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) is prepared.[\[7\]](#)
- A solvent, typically ethanol, is added to the mixture.[\[7\]](#)[\[8\]](#)
- A catalyst, such as copper silicate, may be added to improve reaction efficiency and yield.[\[7\]](#)
- The reaction mixture is refluxed at approximately 78 °C.[\[7\]](#) The progress is monitored using thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled and poured over crushed ice to precipitate the solid product.[7]
- The crude product is isolated by filtration and can be further purified by recrystallization from a suitable solvent like hot ethanol.[7]

The following diagram illustrates the general workflow for the Hantzsch synthesis of 4-phenylthiazole derivatives.

[Click to download full resolution via product page](#)

General workflow for Hantzsch thiazole synthesis.

Biological and Pharmacological Activities

The 4-phenylthiazole core is a versatile scaffold that has been incorporated into a multitude of derivatives to explore a wide array of biological activities.

Anticancer Activity

Derivatives of 4-phenylthiazole have shown significant potential as anticancer agents.[\[9\]](#)

Numerous studies have synthesized and evaluated novel compounds for their cytotoxic effects against various human cancer cell lines.

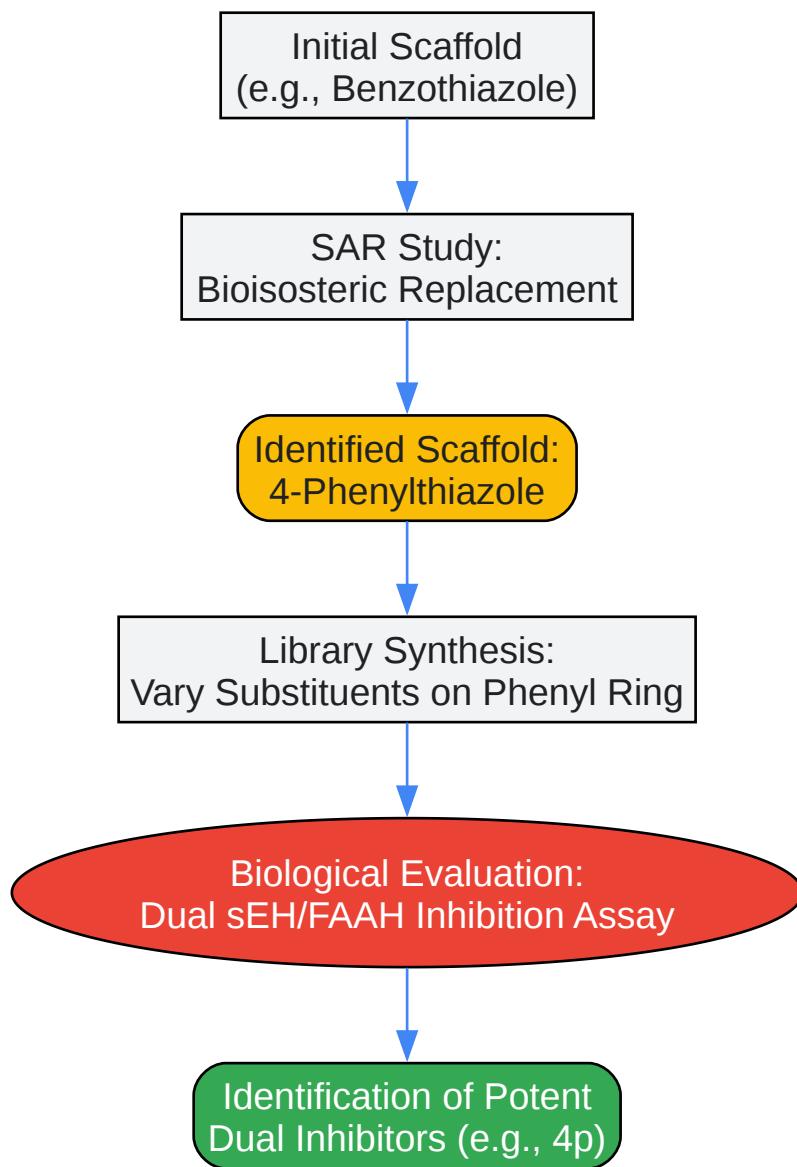
For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested for their antitumor activities.[\[10\]](#) Compound 4c (2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) demonstrated high selectivity, with a potent effect on lung cancer cells while being significantly less toxic to normal cells.[\[10\]](#) In another study, ureido-substituted 4-phenylthiazole analogs were developed, with compound 27 showing potent cytotoxicity against liver cancer cells (HepG2) and acting as an inhibitor of the IGF1R kinase.[\[11\]](#) Furthermore, organometallic complexes incorporating a 4-phenylthiazole ligand have displayed antiproliferative activity in the low micromolar range against lung, colon, and ovarian cancer cell lines.[\[12\]](#)

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
4c (Thioacetamide derivative)	A549 (Lung)	23.30 ± 0.35	[10]
4c (Thioacetamide derivative)	NIH/3T3 (Normal)	>1000	[10]
27 (Ureido-substituted analog)	HepG2 (Liver)	0.62 ± 0.34	[11]
Sorafenib (Standard)	HepG2 (Liver)	1.62 ± 0.27	[11]
74d (2,4-dichloro derivative)	NCI-H292, HEp-2, HT-29, K562	5.48 - 10.41	[1]
74h (3,4-dichloro derivative)	NCI-H292, HEp-2, HT-29, HL-60	4.23 - 12.21	[1]

Antimicrobial Activity

The 4-phenylthiazole scaffold is a prominent pharmacophore in the design of new agents against multidrug-resistant bacteria.^[2] Phenylthiazole derivatives have been identified as having strong potential as lead compounds against Methicillin-resistant *Staphylococcus aureus* (MRSA).^{[2][13]}

Derivatives have been evaluated for activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^{[1][14]} For example, a series of 2-amino-4-phenylthiazole derivatives were synthesized and showed significant antifungal and anthelmintic activities.^[8] Another study reported on novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles that exhibited antibacterial activity.^[15] The versatility of this scaffold allows for modifications that can be tailored to target specific microbial threats.


Enzyme Inhibition

A significant area of research for 4-phenylthiazole derivatives is their activity as enzyme inhibitors. Notably, they have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).^[16] The dual inhibition of these enzymes is a promising strategy for the development of novel treatments for pain and inflammation.

A structure-activity relationship (SAR) study involving forty-two 4-phenylthiazole analogs revealed that the substitution pattern on the phenyl ring is critical for potent inhibition.^[16] The study found that having a bulky moiety is favored by both enzymes. Compound 4p, with a methyl group at the para position of the phenyl ring, was identified as a particularly potent dual inhibitor.^[16]

Compound	Target Enzyme	IC ₅₀ (nM)	Reference
4p	human FAAH	11.1	[16]
4p	human sEH	2.3	[16]

The logical relationship in developing these dual inhibitors is outlined in the diagram below.

[Click to download full resolution via product page](#)

SAR-guided discovery of dual sEH/FAAH inhibitors.

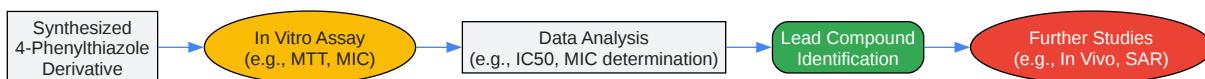
Antioxidant and Antiradical Activity

Several studies have investigated the antioxidant properties of phenolic thiazoles and related derivatives.[17][18][19] The ability of these compounds to scavenge free radicals is often attributed to the presence of phenolic hydroxyl groups and/or a hydrazone moiety attached to the thiazole core.[17] The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[17][19] For example, a series

of carbazole-based thiazole derivatives showed excellent radical scavenging activity, with some compounds being more potent than the standard antioxidant BHT.[\[20\]](#)

Compound/Derivative	Assay	IC ₅₀ (μM)	Reference
3b (Carbazole derivative)	DPPH	77.68	[20]
3i (Carbazole derivative)	DPPH	77.96	[20]
BHT (Standard)	DPPH	220.89	[20]
5b (Triazole-thiol derivative)	DPPH	5.84 μg/ml	[19]

Experimental Protocols for Biological Assays


In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of compounds on cell lines.

- Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The synthesized compounds are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
- Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

- **IC₅₀ Calculation:** The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

The workflow for evaluating a compound's biological activity is depicted below.

[Click to download full resolution via product page](#)

Workflow for the biological evaluation of derivatives.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the synthesized compounds.

- Preparation: A fresh solution of DPPH radical in methanol is prepared.
- Reaction: Different concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
- Incubation: The mixtures are incubated in the dark at room temperature for about 30 minutes.
- Measurement: The absorbance of the solutions is measured spectrophotometrically (e.g., at 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
- Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[\[19\]](#)

Conclusion and Future Perspectives

4-Phenylthiazole-2-thiol is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide range of biologically active compounds. The derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The Hantzsch synthesis remains a

robust and efficient method for creating diverse libraries of these compounds. Structure-activity relationship studies have been crucial in optimizing their potency and selectivity, particularly in the context of enzyme inhibition.

Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of phenylthiazole derivatives to improve their efficacy and reduce potential toxicity.^[13] The exploration of novel derivatives, including their formulation into advanced drug delivery systems and their evaluation in *in vivo* models, will be essential steps toward translating these promising compounds into clinical applications. The versatility of the 4-phenylthiazole scaffold ensures that it will remain a subject of intensive research in the quest for new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. nanobioletters.com [nanobioletters.com]
- 8. asianpubs.org [asianpubs.org]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 12. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["literature review of 4-Phenylthiazole-2-thiol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223627#literature-review-of-4-phenylthiazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com